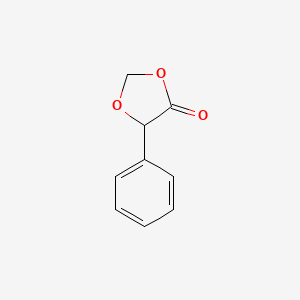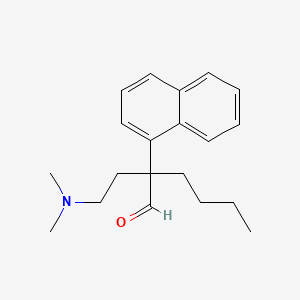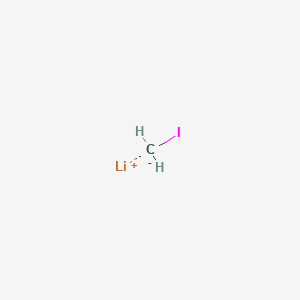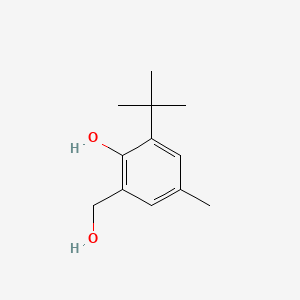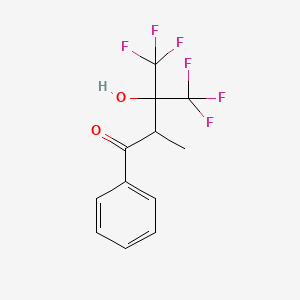
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one is a fluorinated organic compound with the molecular formula C11H9F6O2. It is known for its unique chemical properties due to the presence of multiple trifluoromethyl groups and a hydroxyl group. This compound is of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one typically involves the reaction of trifluoromethyl ketones with appropriate phenyl and methyl substituents under controlled conditions. One common method involves the use of trifluoroacetic acid as a catalyst in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar in structure but lacks the hydroxyl group.
Ethyl 4,4,4-trifluoroacetoacetate: Contains an ester group instead of the hydroxyl and phenyl groups.
Uniqueness
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one is unique due to the combination of trifluoromethyl groups, a hydroxyl group, and a phenyl ring. This combination imparts distinct chemical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
34844-07-0 |
|---|---|
Formule moléculaire |
C12H10F6O2 |
Poids moléculaire |
300.20 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C12H10F6O2/c1-7(9(19)8-5-3-2-4-6-8)10(20,11(13,14)15)12(16,17)18/h2-7,20H,1H3 |
Clé InChI |
OJURQAZMBMFRTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


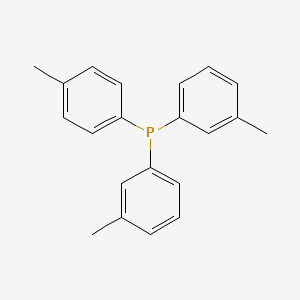
![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)

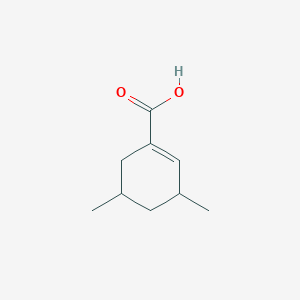
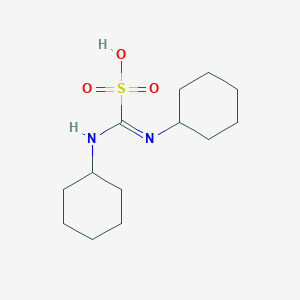
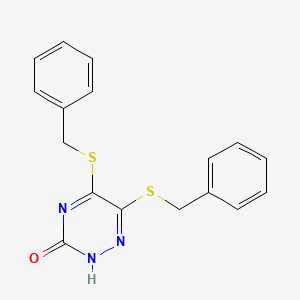
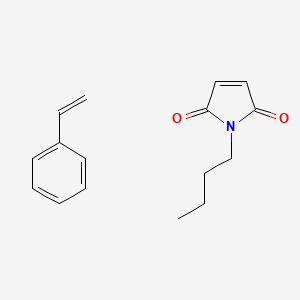
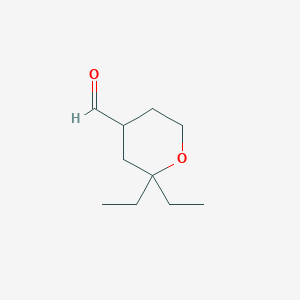
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
